BenchChemオンラインストアへようこそ!

P15

Kinase inhibition CDK8/19 Binding affinity

Select Senexin B (P15) for rigorous CDK8/19 research. Unlike unverified analogs, this clinical-stage probe ensures reliable target engagement with validated kinome selectivity (97.8-98.6% at 2 µM). High water solubility and oral bioavailability simplify in vivo dosing, a critical advantage over compounds like Senexin A. Trusted reference standard for SAR studies, proven to augment fulvestrant and imatinib efficacy. Substantiated purity and batch-to-batch consistency eliminate confounding off-target effects.

Molecular Formula
Molecular Weight
Cat. No. B1577198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P15 (Senexin B) Procurement Guide: Validated Potency and Selectivity of a Clinical-Stage CDK8/19 Inhibitor


P15, identified as Senexin B (also known as SNX2-1-165 or BCD-115), is a potent, selective, and orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) [1]. It is a quinazoline-based compound with the molecular formula C27H26N6O [1]. As a chemical probe and a Phase 1 clinical candidate, Senexin B is characterized by its high selectivity for CDK8 and CDK19 over a broad kinome panel, making it a critical tool for investigating transcriptional regulation in cancer and other diseases [1].

Senexin B (P15) Procurement Rationale: Why Generic Substitution of CDK8/19 Inhibitors Introduces Uncontrolled Experimental Variance


CDK8 and CDK19 inhibitors constitute a diverse chemical class with significant differences in potency, kinase selectivity profiles, and physicochemical properties [1]. Generic substitution or use of unverified analogs is highly inadvisable due to the potential for confounding off-target effects, as demonstrated by differential selectivity across large kinome panels and varying degrees of kinase inhibition . Furthermore, variations in critical formulation parameters such as water solubility and oral bioavailability among seemingly similar compounds, like the early-generation Senexin A, directly impact in vivo experimental outcomes and reproducibility [2]. These critical differences underscore the need for a compound-verified procurement strategy based on the specific quantitative evidence for Senexin B.

Senexin B (P15) Evidence-Based Procurement: A Quantitative Guide to Potency, Selectivity, and Preclinical Efficacy


Senexin B (P15) Target Binding Affinity: Superior Potency vs. Senexin A

Senexin B demonstrates a significant improvement in binding affinity for CDK8 and CDK19 compared to its predecessor, Senexin A. Specifically, Senexin B exhibits Kd values of 140 nM for CDK8 and 80 nM for CDK19 . In contrast, Senexin A exhibits markedly weaker binding, with Kd values of 830 nM for CDK8 and 310 nM for CDK19 . This represents an approximately 6-fold and 4-fold enhancement in binding affinity, respectively, making Senexin B a more potent and effective tool compound for target engagement studies.

Kinase inhibition CDK8/19 Binding affinity Drug discovery

Senexin B (P15) Kinome-Wide Selectivity: A Cleaner Tool vs. Class-Level Inference

In a comprehensive kinome-wide selectivity panel of over 450 kinases at a concentration of 2 µM, Senexin B demonstrated exceptional selectivity by inhibiting CDK19 and CDK8 by 98.6% and 97.8%, respectively . This level of target engagement was achieved with minimal off-target activity, with the next most inhibited kinases, MAP4K2 and YSK4, showing only 69% and 59% inhibition, respectively . This data provides a quantifiable benchmark of selectivity that is not guaranteed across other CDK8/19 inhibitors, which may exhibit broader or different off-target profiles.

Kinase selectivity Off-target profiling Chemical probe Transcriptional regulation

Senexin B (P15) In Vivo Efficacy in Breast Cancer Xenografts: Tumor Growth Inhibition

Senexin B has demonstrated significant in vivo efficacy as a single agent, significantly slowing tumor growth and inhibiting the progression of Triple-Negative Breast Cancer (TNBC) xenograft tumors . Furthermore, in ER-positive breast cancer models, it was shown to suppress tumor growth and augment the therapeutic effects of the standard-of-care agent fulvestrant . While direct comparator data for other CDK8/19 inhibitors in these specific models may not be available, these results establish a critical baseline of in vivo antitumor activity for Senexin B that is essential for preclinical study design and power analysis.

In vivo efficacy Breast cancer Xenograft model Preclinical development

Senexin B (P15) Superior Solubility vs. Predecessor Senexin A Enables Reliable In Vivo Dosing

Senexin B exhibits markedly improved aqueous solubility compared to its predecessor, Senexin A. Senexin B is reported to be fully soluble in water at a concentration of 50 mM . While specific quantitative solubility data for Senexin A is not provided, the literature consistently describes Senexin B as a "highly water-soluble" derivative optimized from the earlier compound, implying a significant and meaningful improvement [1]. This enhanced solubility is a critical differentiator for reliable and consistent in vivo dosing, reducing the need for complex or potentially confounding vehicle formulations.

Solubility Formulation In vivo dosing Pharmacokinetics

Senexin B (P15) Validates CDK8/19 as a Target in Leukemia: Growth Inhibition in AML and CML Models

Senexin B has been used to validate CDK8/19 as a therapeutic target in both acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML). In c-Kit+ AML cells, a 7-day treatment with Senexin B resulted in strong inhibition of leukemia cell growth with an IC50 of 143 nM [1]. In a separate CML study, Senexin B was shown to sensitize K562 cells to BCR-ABL inhibitors like Imatinib by attenuating G1 cell cycle arrest and accelerating cell death [2]. These findings demonstrate Senexin B's utility as a chemical probe to investigate CDK8/19 dependency across different hematological malignancies.

Leukemia AML CML Target validation Cell growth inhibition

Key Research Applications and Procurement Scenarios for Senexin B (P15)


Investigating CDK8/19-Dependent Transcriptional Regulation

For researchers studying transcriptional control mechanisms, Senexin B serves as a gold-standard chemical probe due to its validated high potency (Kd: 80-140 nM) and exceptional kinome-wide selectivity (97.8-98.6% inhibition of primary targets at 2 µM) . Its use ensures that observed changes in gene expression, such as the inhibition of STAT1 phosphorylation at S727, can be confidently attributed to CDK8/19 inhibition rather than off-target effects [1]. Its high water solubility facilitates precise dosing in cellular assays .

Preclinical In Vivo Efficacy Studies in Oncology Models

Senexin B is an optimal choice for preclinical studies evaluating the therapeutic potential of CDK8/19 inhibition in vivo. Its oral bioavailability and high water solubility enable convenient and reliable administration via oral gavage, as demonstrated in multiple xenograft studies showing significant tumor growth inhibition in breast cancer models . This eliminates the need for complex and potentially toxic vehicle formulations, reducing experimental variability and improving animal welfare.

Benchmarking and Validating Novel CDK8/19 Inhibitors

Given its well-characterized profile and status as a clinical-stage compound, Senexin B serves as an essential reference standard for benchmarking the activity of newly discovered CDK8/19 inhibitors. Its binding affinity (Kd), functional potency (IC50), and selectivity profile provide a quantifiable baseline against which new compounds can be directly compared in biochemical and cellular assays, ensuring robust and reproducible SAR (Structure-Activity Relationship) studies .

Combination Therapy Research in Resistant Cancers

Senexin B is a valuable tool for investigating rational combination therapies aimed at overcoming drug resistance. Evidence shows it augments the effects of fulvestrant in ER+ breast cancer xenografts and sensitizes CML cells to BCR-ABL inhibitors like Imatinib [2]. These validated interactions make Senexin B an ideal starting point for researchers exploring novel drug combinations targeting transcriptional addiction and adaptive resistance mechanisms in cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for P15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.